![molecular formula C6Br2N4O4S B2588745 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole CAS No. 76186-72-6](/img/structure/B2588745.png)

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

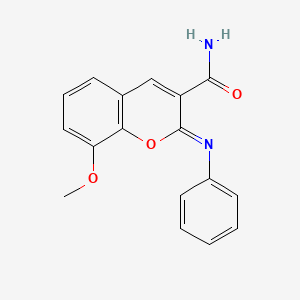

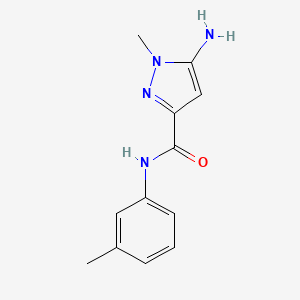

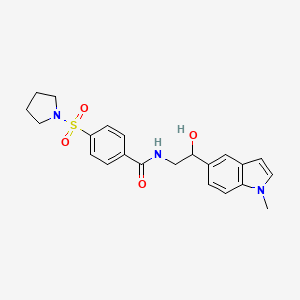

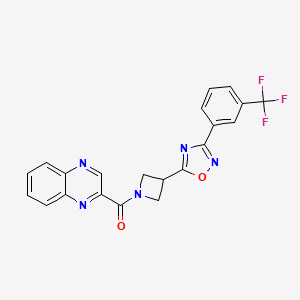

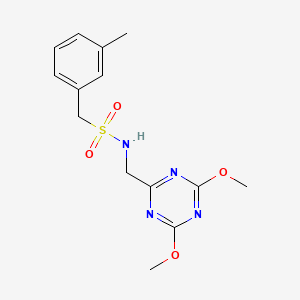

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2N4O4S . It is used as an intermediate in the production of organic photovoltaic materials .

Synthesis Analysis

The synthesis of this compound has been reported from 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE . Another synthesis method involves the treatment of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine with morpholine .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

This compound is used in the synthesis of other compounds, such as 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]-thiadiazole .Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.96, a density of 2.468±0.06 g/cm3, a melting point of 198 °C, and a boiling point of 418.3±40.0 °C .Scientific Research Applications

Chemical Synthesis and Compound Transformation

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a key intermediate in chemical synthesis. Uno, Takagi, and Tomoeda (1980) detailed its conversion into various compounds, including bisfurazanobenzo-2,1,3-thiadiazole, through nitration and reduction processes (Uno, Takagi, & Tomoeda, 1980).

Antituberculosis Agents

Karabanovich et al. (2016) found that derivatives of 1,3,4-thiadiazoles, a class to which this compound belongs, show significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Karabanovich et al., 2016).

Material Synthesis

Tam et al. (2010) reported the use of this compound in the synthesis of low bandgap materials, highlighting its application in material science (Tam et al., 2010).

Photovoltaic Materials

Gudim et al. (2021) discussed the synthesis and applications of 4,7-dibromobenzo[d][1,2,3]thiadiazole derivatives for photovoltaic materials, indicating its role in the development of solar energy technologies (Gudim et al., 2021).

Novel Acceptors in Polymer Synthesis

Sun, Zhuang, and Ren (2012) used a derivative of this compound for the synthesis of novel acceptor units in polymers, illustrating its utility in polymer science (Sun, Zhuang, & Ren, 2012).

Self-Assembly on Surfaces

Zha et al. (2013) explored the self-assembly of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole, a derivative, on graphite surfaces, showing its potential in nanotechnology (Zha et al., 2013).

Photo-electro-thermal Properties

Duarte et al. (2020) synthesized non-symmetrical derivatives and characterized their photo-electro-thermal properties, contributing to the understanding of their use in electronic devices (Duarte et al., 2020).

Heterojunction Photocatalysts

Yang et al. (2017) fabricated a conjugated microporous poly(benzothiadiazole)–Bi2MoO6 Z-scheme heterojunction with enhanced visible light photocatalytic activity, using 4,7-dibromobenzo[c][1,2,5]thiadiazole, indicating its application in environmental remediation (Yang et al., 2017).

Mechanism of Action

The compound is used in the production of organic semiconductors. The extra bromine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors, to introduce better electron affinity and further lower the band gap of the semiconducting materials .

Safety and Hazards

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is an explosive compound and should be handled with care. It may be a carcinogen and should be handled with caution. Protective gloves, eyewear, and clothing should be worn when handling the compound. It should be stored in a sealed container, away from heat, open flames, and ignition sources .

Future Directions

Properties

IUPAC Name |

4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVOZPRNEPMHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76186-72-6 |

Source

|

| Record name | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)